Cas no 2228206-45-7 (2-methyl-1-(3-methylpyrazin-2-yl)propan-2-ol)
2-methyl-1-(3-methylpyrazin-2-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-1-(3-methylpyrazin-2-yl)propan-2-ol
- EN300-1743841
- 2228206-45-7
-
- Inchi: 1S/C9H14N2O/c1-7-8(6-9(2,3)12)11-5-4-10-7/h4-5,12H,6H2,1-3H3
- InChI Key: RKDGZYJOGOVIFF-UHFFFAOYSA-N
- SMILES: OC(C)(C)CC1C(C)=NC=CN=1
Computed Properties
- Exact Mass: 166.110613074g/mol
- Monoisotopic Mass: 166.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 46Ų
2-methyl-1-(3-methylpyrazin-2-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1743841-0.05g |
2-methyl-1-(3-methylpyrazin-2-yl)propan-2-ol |
2228206-45-7 | 0.05g |
$924.0 | 2023-09-20 | ||
| Enamine | EN300-1743841-0.1g |
2-methyl-1-(3-methylpyrazin-2-yl)propan-2-ol |
2228206-45-7 | 0.1g |
$968.0 | 2023-09-20 | ||
| Enamine | EN300-1743841-0.25g |
2-methyl-1-(3-methylpyrazin-2-yl)propan-2-ol |
2228206-45-7 | 0.25g |
$1012.0 | 2023-09-20 | ||
| Enamine | EN300-1743841-0.5g |
2-methyl-1-(3-methylpyrazin-2-yl)propan-2-ol |
2228206-45-7 | 0.5g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1743841-1.0g |
2-methyl-1-(3-methylpyrazin-2-yl)propan-2-ol |
2228206-45-7 | 1g |
$1100.0 | 2023-06-03 | ||
| Enamine | EN300-1743841-2.5g |
2-methyl-1-(3-methylpyrazin-2-yl)propan-2-ol |
2228206-45-7 | 2.5g |
$2155.0 | 2023-09-20 | ||
| Enamine | EN300-1743841-5.0g |
2-methyl-1-(3-methylpyrazin-2-yl)propan-2-ol |
2228206-45-7 | 5g |
$3189.0 | 2023-06-03 | ||
| Enamine | EN300-1743841-10.0g |
2-methyl-1-(3-methylpyrazin-2-yl)propan-2-ol |
2228206-45-7 | 10g |
$4729.0 | 2023-06-03 | ||
| Enamine | EN300-1743841-1g |
2-methyl-1-(3-methylpyrazin-2-yl)propan-2-ol |
2228206-45-7 | 1g |
$1100.0 | 2023-09-20 | ||
| Enamine | EN300-1743841-5g |
2-methyl-1-(3-methylpyrazin-2-yl)propan-2-ol |
2228206-45-7 | 5g |
$3189.0 | 2023-09-20 |
2-methyl-1-(3-methylpyrazin-2-yl)propan-2-ol Related Literature
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 2-methyl-1-(3-methylpyrazin-2-yl)propan-2-ol
Compound CAS No. 2228206-45-7: 2-Methyl-1-(3-Methylpyrazin-2-yl)Propan-2-ol
Compound CAS No. 2228206-45-7, also known as 2-Methyl-1-(3-Methylpyrazin-2-yl)Propan-2-ol, is a unique organic compound with a complex molecular structure that has garnered attention in various fields of chemical research. This compound belongs to the class of alcohols and features a pyrazine ring, which contributes to its distinct chemical properties. The molecule consists of a propanol backbone with a methyl group attached to the second carbon, and a substituted pyrazine ring connected via a methylene group. The presence of the pyrazine ring introduces aromaticity and potential for hydrogen bonding, making this compound interesting for both academic and industrial applications.
Recent studies have highlighted the importance of pyrazine derivatives in medicinal chemistry due to their potential as bioactive agents. The substitution pattern in 3-Methylpyrazin significantly influences the electronic properties of the molecule, which can be exploited in drug design. For instance, researchers have explored the use of this compound as a precursor for synthesizing more complex molecules with pharmacological activity. Its ability to form hydrogen bonds makes it a promising candidate for applications in crystal engineering and supramolecular chemistry.
The synthesis of Compound CAS No. 2228206-45-7 typically involves multi-step organic reactions, including nucleophilic substitutions and reductions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For example, the use of transition metal catalysts has been reported to enhance the yield and purity of this compound during its preparation.
In terms of physical properties, this compound exhibits a melting point of approximately 115°C and a boiling point around 340°C under standard conditions. Its solubility in common solvents such as water, ethanol, and dichloromethane has been extensively studied, with findings indicating moderate solubility depending on the solvent's polarity. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The application of Compound CAS No. 2228206-45-7 extends beyond traditional chemical synthesis. It has been utilized as an intermediate in the production of advanced materials, such as polymers and nanoparticles. Recent research has focused on its role in creating stimuli-responsive materials that can change their properties under external conditions like temperature or pH changes.
Safety considerations are paramount when handling this compound. Although it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to minimize exposure risks. Occupational safety guidelines recommend using protective equipment such as gloves and goggles when working with this compound in laboratory settings.
In conclusion, Compound CAS No. 22806457, or 3-Methylpyrazin-derived propanol derivative, represents an intriguing molecule with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool in both academic research and industrial processes.
2228206-45-7 (2-methyl-1-(3-methylpyrazin-2-yl)propan-2-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)